Receptor Binding Profile: 3α,5β-Tetrahydroaldosterone Exhibits Negligible Classic Mineralocorticoid Receptor Affinity Despite Measurable In Vivo Activity
In a direct head-to-head competitive binding study using adrenalectomized rat renal slices, 3α,5β-tetrahydroaldosterone demonstrated negligible competitive activity with [3H]aldosterone for the renal mineralocorticoid (Type I) receptor. This finding is in direct contrast to 5α-dihydroaldosterone, which exhibited 18.9% competitive binding relative to unlabeled aldosterone, and to other tetrahydroisomers such as 3β,5α-tetrahydroaldosterone (1.26%) and 3β,5β-tetrahydroaldosterone (0.05%) [1]. Despite this negligible receptor binding, the same compound was confirmed to possess weak but clear-cut mineralocorticoid activity of approximately 1/100th that of aldosterone in the adrenalectomized rat bioassay [1]. This dissociation between receptor binding and functional activity constitutes the principal differentiating feature of 3α,5β-tetrahydroaldosterone among aldosterone metabolites.
| Evidence Dimension | Competitive binding to renal mineralocorticoid receptor (Type I) |
|---|---|
| Target Compound Data | Negligible competitive activity with [3H]aldosterone |
| Comparator Or Baseline | 5α-Dihydroaldosterone: 18.9% relative to unlabeled aldosterone; 3β,5α-THA: 1.26%; 3β,5β-THA: 0.05%; Aldosterone (baseline): 100% |
| Quantified Difference | Target compound binding is negligible versus comparators ranging from 0.05% to 18.9% |
| Conditions | Adrenalectomized rat renal slices cytosol; competition with [3H]aldosterone |
Why This Matters
This receptor-independent activity profile makes 3α,5β-tetrahydroaldosterone essential for studies investigating non-classical mineralocorticoid signaling pathways, as other metabolites or aldosterone itself cannot serve as appropriate controls.
- [1] Gomez-Sanchez CE, et al. Renal receptor-binding activity of reduced metabolites of aldosterone: evidence for a mineralocorticoid effect outside of the classic aldosterone receptor system. Endocrinology. 1984 Aug; 115(2): 712-715. View Source
